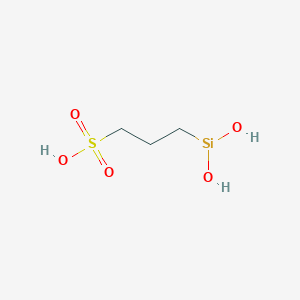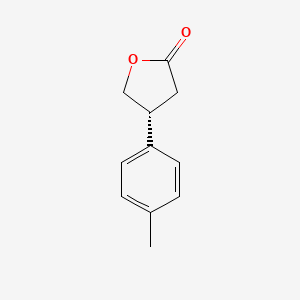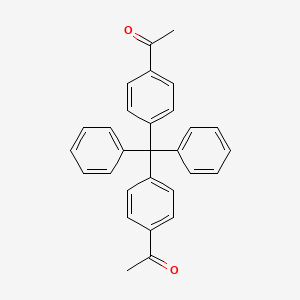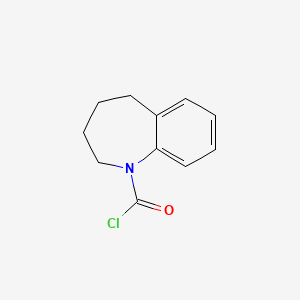![molecular formula C12H10O6 B12577816 [1,1'-Biphenyl]-2,3,3',4,4',5'-hexol CAS No. 301823-87-0](/img/structure/B12577816.png)
[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol typically involves multi-step organic reactions. One common method includes the hydroxylation of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups to the biphenyl core .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the ecological impact of the production process .
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding biphenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with altered functional groups, which can be further utilized in different chemical syntheses and applications .
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying the interactions of polyphenolic compounds with biological systems .
Medicine
In medicine, [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
作用機序
The mechanism of action of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress levels .
類似化合物との比較
Similar Compounds
Polychlorinated Biphenyls (PCBs): Compounds with chlorine atoms attached to the biphenyl core, known for their environmental persistence and toxicity.
Phenylbenzene: Another biphenyl derivative with different substituents on the phenyl rings.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol lies in its multiple hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
301823-87-0 |
|---|---|
分子式 |
C12H10O6 |
分子量 |
250.20 g/mol |
IUPAC名 |
4-(3,4,5-trihydroxyphenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4,13-18H |
InChIキー |
FEFLVGLIEFFBTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)

![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)


![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
